

performance comparison of GaN and Ga₂O₃ for high-frequency applications

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Compound of Interest

Compound Name: Gallium oxide

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A Comparative Guide to GaN and Ga₂O₃ for High-Frequency Electronics

For researchers, scientists, and professionals in materials science and electronic device engineering, the pursuit of semiconductors that can efficiently handle high power at high frequencies is a relentless endeavor. Gallium Nitride (GaN) has firmly established itself as a leading material in this domain. However, the emergence of **Gallium Oxide** (Ga₂O₃), with its ultra-wide bandgap, presents a compelling alternative. This guide provides an objective performance comparison of GaN and Ga₂O₃ for high-frequency applications, supported by a review of experimental data and methodologies.

Executive Summary

Gallium Nitride (GaN) is a mature wide-bandgap semiconductor that has seen widespread adoption in high-frequency and high-power applications due to its excellent electron mobility and thermal properties. In contrast, **Gallium Oxide** (Ga₂O₃) is an ultra-wide-bandgap semiconductor that, in its β -phase, offers a significantly higher critical electric field, promising superior performance in high-voltage applications. However, its lower electron mobility and poor thermal conductivity present challenges for high-frequency operation.

This comparison guide delves into the material properties, key performance metrics, and experimental protocols relevant to high-frequency devices based on these two materials. While GaN currently leads in overall high-frequency performance, particularly in terms of cutoff and

maximum oscillation frequencies, Ga_2O_3 shows potential for high-power, low-frequency RF applications, provided thermal management challenges can be effectively addressed.

Material Properties and Key Performance Metrics

The suitability of a semiconductor for high-frequency power applications is often evaluated using Figures of Merit (FOMs) that combine several key material properties. Johnson's Figure of Merit (JFOM) is indicative of a material's high-frequency power handling capability, while Baliga's Figure of Merit (BFOM) is crucial for assessing performance in power switching applications.

Material Property	Gallium Nitride (GaN)	Gallium Oxide (β - Ga_2O_3)
Bandgap (eV)	~3.4	~4.8-4.9[1]
Critical Electric Field (MV/cm)	~3.3	~8[1]
Electron Mobility (cm ² /Vs)	>900 (bulk), ~2000 (2DEG)	~100-300[1]
Saturated Electron Velocity (cm/s)	$\sim 2.5 \times 10^7$	$\sim 1.5-2.0 \times 10^7$ [1]
Thermal Conductivity (W/cm·K)	~1.3-2.3	~0.1-0.3[1]
Johnson's Figure of Merit (JFOM)	High	Potentially Higher than GaN
Baliga's Figure of Merit (BFOM)	High	Very High[1]

High-Frequency Performance Data

The high-frequency performance of transistors is primarily characterized by the cutoff frequency (f_T) and the maximum oscillation frequency (f_{max}). f_T represents the frequency at which the current gain of the device becomes unity, while f_{max} is the frequency at which the power gain becomes unity.

Device Type	Material	Gate Length (nm)	fT (GHz)	fmax (GHz)
HEMT	GaN	160	86	152
HEMT	GaN	40	230	300
MOSFET	β -Ga ₂ O ₃	200	11	48
MOSFET	β -Ga ₂ O ₃	90	3.3	12.9

Experimental Protocols

I. Material Growth

A. Gallium Nitride (GaN) - Metal-Organic Chemical Vapor Deposition (MOCVD)

- Substrate Preparation: Typically, a high-resistivity silicon carbide (SiC) or sapphire substrate is used. The substrate is cleaned using a standard solvent cleaning process followed by an in-situ bake in the MOCVD reactor at high temperature to remove surface contaminants.
- Nucleation Layer Growth: An AlN nucleation layer is deposited at a high temperature to provide a template for subsequent GaN growth and manage the lattice mismatch between the GaN and the substrate.
- Buffer Layer Growth: A thick, unintentionally doped (UID) or intentionally doped (e.g., with iron) GaN buffer layer is grown to achieve high resistivity and provide a high-quality template for the active layers.
- Channel and Barrier Layer Growth: A thin UID GaN channel layer is grown, followed by a thin AlGaN barrier layer. The composition and thickness of the AlGaN layer are critical for determining the two-dimensional electron gas (2DEG) density and mobility.
- Capping Layer (Optional): A thin GaN cap layer may be grown on top of the AlGaN barrier to passivate the surface.

B. Gallium Oxide (β -Ga₂O₃) - Molecular Beam Epitaxy (MBE)

- Substrate Preparation: A native β - Ga_2O_3 substrate is typically used to ensure high crystalline quality. The substrate is cleaned using organic solvents and deionized water.
- In-situ Cleaning: The substrate is loaded into the MBE chamber and outgassed at a high temperature to remove any remaining surface impurities.
- Epitaxial Growth: The β - Ga_2O_3 epitaxial layer is grown using a gallium effusion cell and an oxygen plasma source. The substrate temperature and the Ga/O flux ratio are carefully controlled to achieve the desired stoichiometry and crystal quality.
- Doping: For conductive layers, silicon is commonly used as an n-type dopant, introduced via a separate effusion cell.

II. Device Fabrication

A. GaN High Electron Mobility Transistor (HEMT)

- Mesa Isolation: The active areas of the device are defined by etching away the surrounding epitaxial layers using a chlorine-based plasma in a reactive ion etching (RIE) system.
- Ohmic Contact Formation: Source and drain contact regions are defined using photolithography. A metal stack, typically Ti/Al/Ni/Au, is deposited via electron beam evaporation, followed by a lift-off process. The contacts are then annealed at high temperature to form ohmic contacts to the 2DEG.
- Gate Formation: The gate is defined using electron beam lithography to achieve sub-micron dimensions. A Schottky gate metal stack, such as Ni/Au or Pt/Ti/Au, is deposited, followed by lift-off.
- Passivation: A dielectric layer, such as SiN or SiO_2 , is deposited over the device using plasma-enhanced chemical vapor deposition (PECVD) to passivate the surface and reduce trapping effects.
- Contact Pad Formation: Via holes are etched through the passivation layer, and thick metal pads are deposited for probing and wire bonding.

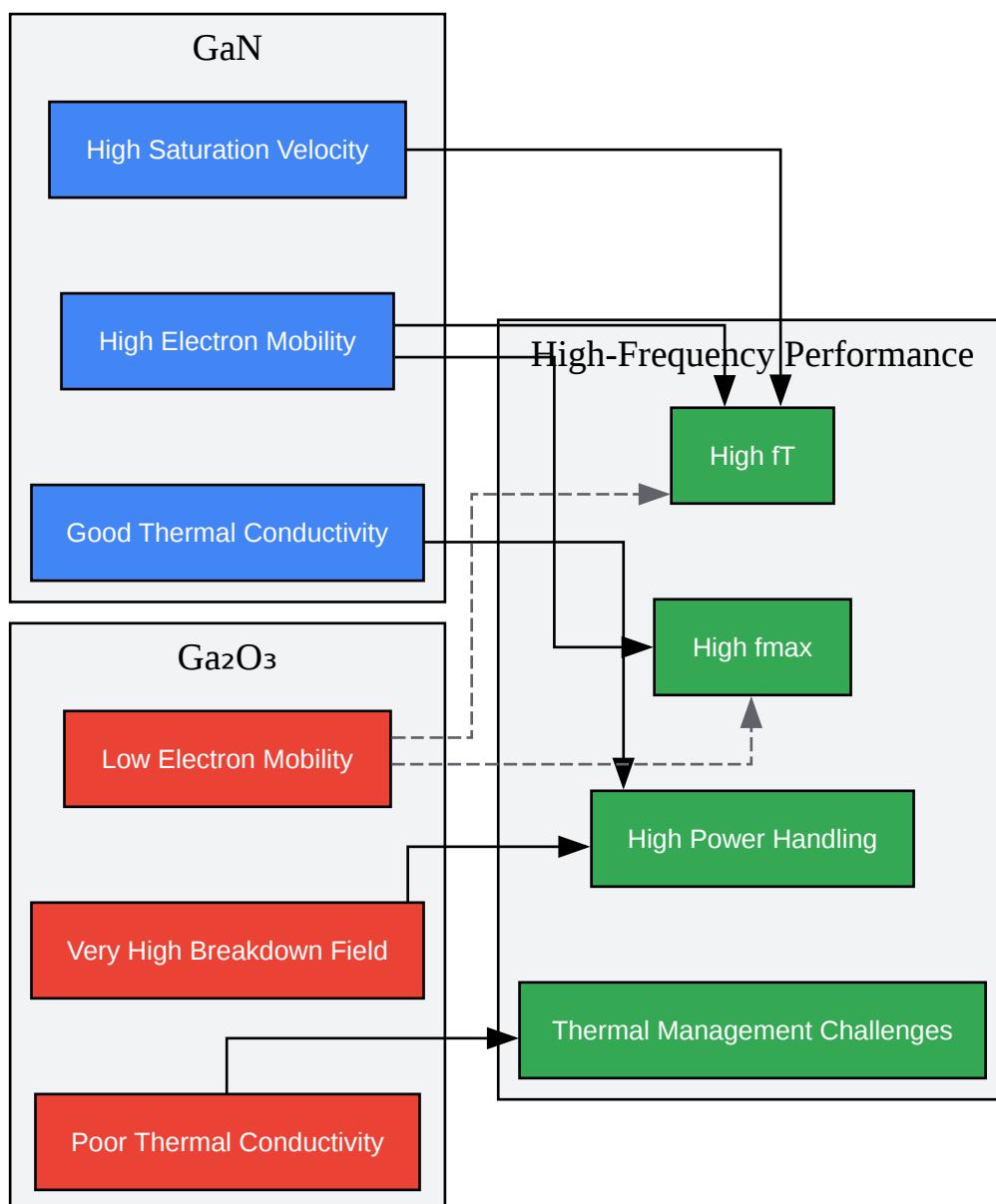
B. β - Ga_2O_3 Metal-Oxide-Semiconductor Field-Effect Transistor (MOSFET)

- Mesa Isolation: Similar to the GaN HEMT process, mesa isolation is performed using a BCl_3/Ar plasma etch.
- Source/Drain Ohmic Contacts: A Ti/Au metal stack is deposited and annealed to form ohmic contacts.
- Gate Dielectric Deposition: A high-quality gate dielectric, such as Al_2O_3 or SiO_2 , is deposited using atomic layer deposition (ALD).
- Gate Electrode Formation: A metal gate, typically Ni/Au, is deposited and patterned.
- Passivation and Contact Pads: A passivation layer is deposited, and contact pads are formed, similar to the GaN HEMT process.

III. High-Frequency Characterization

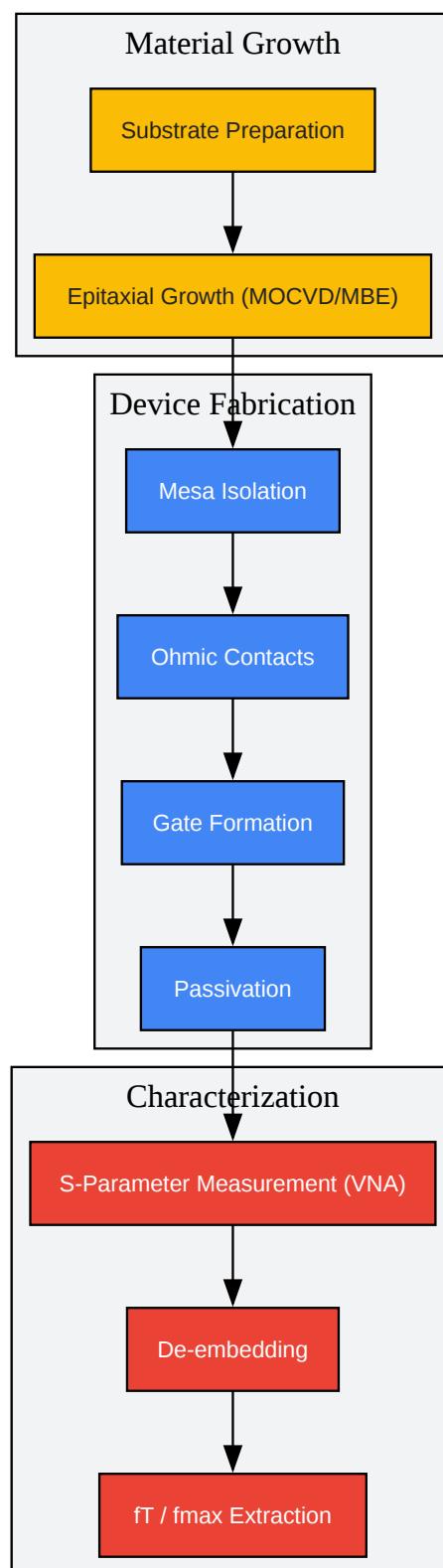
- S-Parameter Measurement: The high-frequency performance of the fabricated devices is characterized by measuring their scattering parameters (S-parameters) using a vector network analyzer (VNA). The VNA is calibrated using a standard short-open-load-thru (SOLT) or thru-reflect-line (TRL) calibration method.
- De-embedding: The parasitic effects of the measurement probes and pads are removed from the raw S-parameter data using de-embedding structures fabricated on the same wafer.
- f_T and f_{max} Extraction: The current gain ($|h_{21}|$) and the maximum available gain (MAG) or unilateral power gain (U) are calculated from the de-embedded S-parameters. f_T is determined by extrapolating $|h_{21}|$ to unity gain with a -20 dB/decade slope. f_{max} is determined by extrapolating MAG or U to unity gain with a -20 dB/decade slope.

Signaling Pathways and Experimental Workflows



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Material properties influencing high-frequency performance.



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A generalized experimental workflow for device fabrication and characterization.

Conclusion

GaN remains the superior choice for mainstream high-frequency applications due to its well-balanced properties, particularly its high electron mobility and good thermal conductivity, which translate to excellent fT and fmax values. Ga₂O₃, with its ultra-wide bandgap and exceptional breakdown field, holds significant promise for very high-power applications. However, for high-frequency operation, the material's inherent limitations of lower electron mobility and poor thermal conductivity must be overcome through innovative device design and thermal management solutions. As research into Ga₂O₃ matures, it may carve out a niche in high-power RF systems operating at lower microwave frequencies where its high-voltage capabilities can be fully leveraged. Continued research and development in both material growth and device processing will be crucial in unlocking the full potential of these wide- and ultra-wide-bandgap semiconductors.

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References

- 1. researchgate.net [researchgate.net]
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